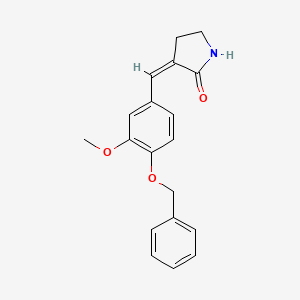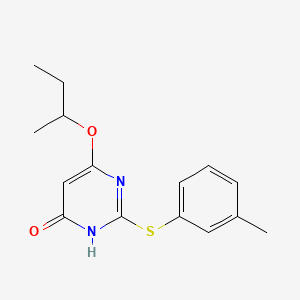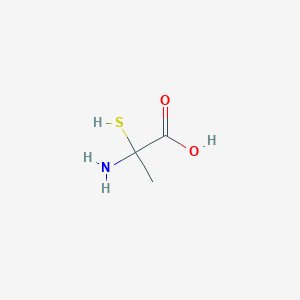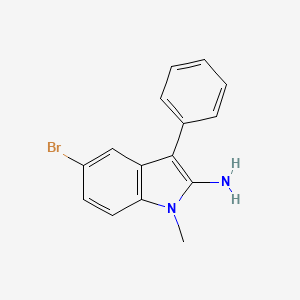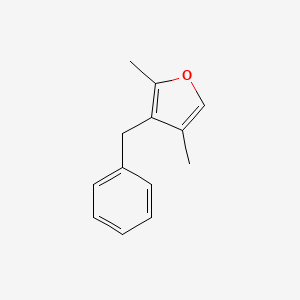
6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may yield fully hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a simpler structure but similar biological activities.
4-Chloroquinazoline: A derivative with a single chlorine atom, used in medicinal chemistry.
2,4-Difluoroquinazoline: A derivative with two fluorine atoms, known for its enhanced biological activity.
Uniqueness
6-Chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)-3,4-dihydroquinazolin-4-ol is unique due to its combination of chlorine and fluorine substituents, which may enhance its biological activity and specificity. This unique structure makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
77549-03-2 |
|---|---|
Molekularformel |
C26H16Cl2F2N2O |
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
6-chloro-3-(4-chlorophenyl)-2,4-bis(2-fluorophenyl)quinazolin-4-ol |
InChI |
InChI=1S/C26H16Cl2F2N2O/c27-16-9-12-18(13-10-16)32-25(19-5-1-3-7-22(19)29)31-24-14-11-17(28)15-21(24)26(32,33)20-6-2-4-8-23(20)30/h1-15,33H |
InChI-Schlüssel |
KCJCCFCUGCOEML-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(N2C4=CC=C(C=C4)Cl)(C5=CC=CC=C5F)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-5-({[(4-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12910712.png)
![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)

![2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan](/img/structure/B12910717.png)
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;pyridine](/img/structure/B12910723.png)
